

physical and chemical properties of 3-(1-Adamantyl)-2,4-pentanedione

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Compound of Interest

Compound Name: 3-(1-Adamantyl)-2,4-pentanedione

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A Technical Guide to 3-(1-Adamantyl)-2,4-pentanedione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of **3-(1-Adamantyl)-2,4-pentanedione**. It includes a summary of its physical data, a detailed discussion of its chemical characteristics with a focus on its unique keto-enol tautomerism, and standardized experimental protocols for its synthesis and characterization. Visualizations of key chemical processes and workflows are provided to support the text.

Introduction

3-(1-Adamantyl)-2,4-pentanedione is a β -diketone characterized by the substitution of a sterically bulky, lipophilic adamantyl group at the central α -carbon (C3) of the pentanedione backbone. This structural feature imparts unique properties to the molecule, particularly influencing its steric profile and the equilibrium of its keto-enol tautomerism. As with other β -diketones, it is a versatile ligand capable of forming stable chelate complexes with a wide range of metal ions and a valuable intermediate in organic synthesis. This guide details its core properties, synthesis, and characterization methods.

Physical and Chemical Properties

The physical properties of **3-(1-Adamantyl)-2,4-pentanedione** are summarized below. It is a solid at room temperature with a distinct melting point. While some properties like boiling point and density are predicted values, they provide a useful estimation for experimental planning.

Table of Physical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₂	[PubChem]
Molecular Weight	234.33 g/mol	[PubChem]
CAS Number	102402-84-6	[PubChem]
Appearance	Solid	N/A
Melting Point	55-56 °C	[ChemicalBook]
Boiling Point (Predicted)	335.9 ± 15.0 °C	[ChemicalBook]
Density (Predicted)	1.097 ± 0.06 g/cm ³	[ChemicalBook]
pKa (Predicted)	10.51 ± 0.20	[ChemicalBook]
XLogP3-AA	3.3	[PubChem]

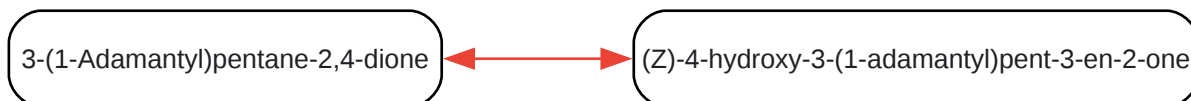
Chemical Structure and Tautomerism

A defining characteristic of β -diketones is their existence as an equilibrium mixture of keto and enol tautomers.^[1] In many simple β -diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form.^{[1][2]}

However, the presence of a large substituent at the C3 position, such as the adamantyl group, introduces significant steric hindrance.^{[3][4]} This steric strain destabilizes the planar, six-membered ring-like structure of the hydrogen-bonded enol tautomer. Consequently, the equilibrium for **3-(1-Adamantyl)-2,4-pentanedione** is expected to shift significantly to favor the keto tautomer, where the bulky adamantyl group can adopt a more favorable conformation.^{[3][4][5]}

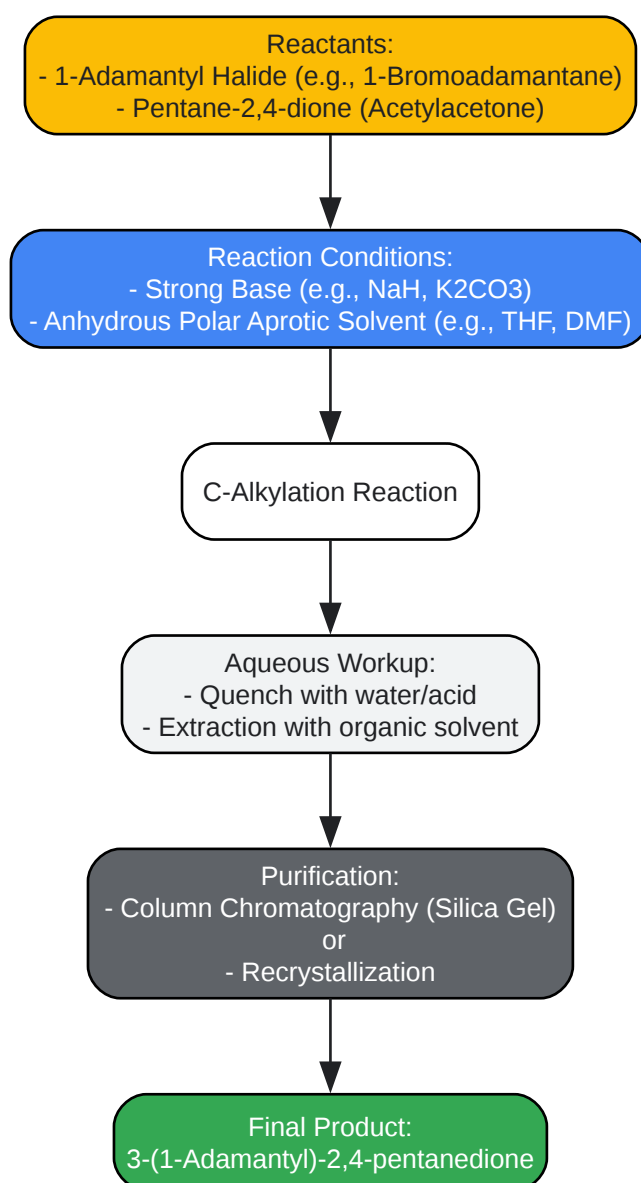
Mandatory Visualizations

The following diagrams illustrate the key chemical relationships and experimental workflows associated with **3-(1-Adamantyl)-2,4-pentanedione**.



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Figure 1: Keto-Enol tautomeric equilibrium, shifted towards the keto form due to steric hindrance.



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Figure 2: General experimental workflow for the synthesis of **3-(1-Adamantyl)-2,4-pentanedione**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Synthesis Protocol: C-Alkylation of Pentane-2,4-dione

This protocol describes a general method for the synthesis of **3-(1-Adamantyl)-2,4-pentanedione** via the alkylation of the enolate of pentane-2,4-dione.

Materials:

- Pentane-2,4-dione (acetylacetone)
- 1-Bromoadamantane
- Potassium Carbonate (K_2CO_3), anhydrous
- Potassium Iodide (KI), catalytic amount
- Acetone or Methyl Isobutyl Ketone (MIBK), anhydrous
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.5 equivalents), a catalytic amount of potassium iodide, and anhydrous acetone or MIBK.
- Add pentane-2,4-dione (1.2 equivalents) to the suspension.
- Add 1-bromoadamantane (1.0 equivalent) to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting crude oil/solid in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure product.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure and determining the keto-enol ratio.^[6]

- **Sample Preparation:** Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **¹H NMR Analysis:**
 - **Keto Tautomer:** Expect characteristic signals for the adamantyl protons (typically broad singlets or multiplets between δ 1.6-2.1 ppm), two singlets for the non-equivalent methyl

protons (δ ~2.2-2.4 ppm), and a singlet for the C3-methine proton (δ ~3.5-4.0 ppm).

- Enol Tautomer: If present, signals for the adamantyl protons, a single peak for the two equivalent methyl groups (δ ~2.0-2.2 ppm), and a very broad singlet for the enolic hydroxyl proton (δ > 15 ppm) would be observed. The C3-methine proton signal would be absent.
 - Ratio Calculation: The keto:enol ratio can be calculated by comparing the integration of the C3-methine proton (keto) with the integration of the methyl protons corresponding to the enol form.[6]
- ¹³C NMR Analysis:
 - Keto Tautomer: Expect signals for the two carbonyl carbons (δ > 200 ppm), the adamantyl carbons (in the δ 28-45 ppm range), the methyl carbons, and the C3 methine carbon.
 - Enol Tautomer: Expect signals for a single carbonyl carbon, olefinic carbons (C3 and C4), and the adamantyl and methyl carbons at slightly different shifts.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

- Sample Preparation: Prepare a thin film on a salt plate (if oily) or a KBr pellet (if solid).
- Analysis:
 - Keto Tautomer: Look for two strong, sharp absorption bands in the range of 1700-1730 cm^{-1} corresponding to the C=O stretching of the two ketone groups.
 - Enol Tautomer: If present, a broad O-H stretch (around 3400-2400 cm^{-1}), a C=C stretch (~1640 cm^{-1}), and a conjugated C=O stretch (~1600 cm^{-1}) would be visible.

4.2.3 Mass Spectrometry (MS) MS is used to confirm the molecular weight and fragmentation pattern.

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular peak ($[M+H]^+$) corresponding to the calculated molecular weight of 234.33 g/mol .

Key fragmentation patterns would likely involve the loss of acetyl groups and fragmentation of the adamantyl cage.

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